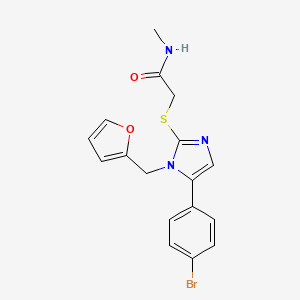

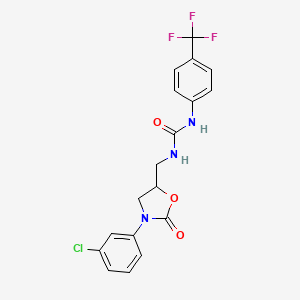

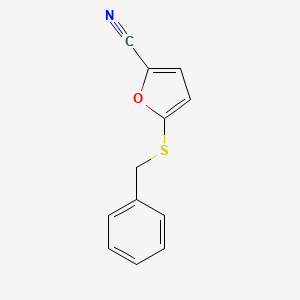

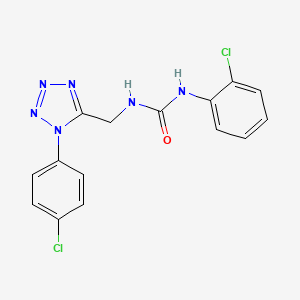

1-(2-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines . Similarly, the synthesis of N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea was achieved by reacting m-chlorophenyl isocyanate with 2-amino-1,3,4-thiadiazole . These methods suggest that the compound could potentially be synthesized by reacting the appropriate chlorophenyl isocyanate with a tetrazolyl-methylamine derivative.

Molecular Structure Analysis

The molecular structure of urea derivatives can be quite diverse, depending on the substituents attached to the urea moiety. The crystal structure of N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea was determined by X-ray diffraction, indicating that such compounds can crystallize in the monoclinic system . This information could be relevant for the crystallization and structure determination of the compound .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions. For instance, the urea derivative obtained from anthranilonitrile and 3-chloropropyl isocyanate can undergo cyclization reactions to form different heterocyclic compounds . This suggests that the compound may also be amenable to cyclization or other reactions that could modify its structure and potentially its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely. The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas was evaluated, and some were found to be as cytotoxic as chlorambucil, a known anticancer agent . The hypocholesteremic effects of a chlorophenyl ethanol derivative were also studied, indicating potential therapeutic applications . These studies imply that the compound may also possess interesting biological activities that could be explored further.

Applications De Recherche Scientifique

Insecticidal Applications : Compounds with similar structures have demonstrated a novel mode of action as insecticides, showing promise due to their safety towards mammals and specific insecticidal activities related to cuticle deposition interference. For example, a study by Mulder and Gijswijt (1973) on urea derivatives highlighted their potential as stomach poisons for insects, impacting their ability to moult or pupate due to defects in cuticle deposition R. Mulder & M. J. Gijswijt, 1973.

Anticancer Activity : Research on urea derivatives, including those similar to the compound of interest, has shown potential anticancer properties. Ling et al. (2008) synthesized novel thiazolyl urea derivatives, demonstrating some of these compounds' promising antitumor activities S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008.

Material Science : The synthesis and investigation of urea and thiourea-based assemblies have provided insights into their potential applications in material science. Phukan and Baruah (2016) explored conformational adjustments over urea-based synthons, revealing the anion dependency of heterosynthons in salts formed from these compounds. Such studies highlight the versatility of urea derivatives in forming structured materials with potential applications in various fields Nithi Phukan & J. Baruah, 2016.

Corrosion Inhibition : Urea derivatives also show promise as corrosion inhibitors. Bahrami and Hosseini (2012) investigated the inhibition effect of specific urea compounds on mild steel corrosion, demonstrating these compounds' efficacy in protecting against acid-induced corrosion M. Bahrami & Seyed Mohammad Ali Hosseini, 2012.

Propriétés

IUPAC Name |

1-(2-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMVNSGHJOUMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)